Cas no 1769-41-1 (2-(N-hydroxyimino)-N-phenylacetamide)

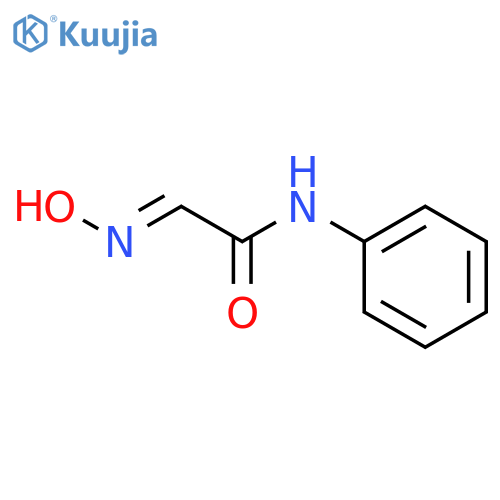

1769-41-1 structure

商品名:2-(N-hydroxyimino)-N-phenylacetamide

2-(N-hydroxyimino)-N-phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(Hydroxyimino)-N-phenylacetamide

- (2E)-2-hydroxyimino-N-phenylacetamide

- (E)-2-(hydroxyimino)-N-phenylacetamide

- 2-Hydroxyimino-N-phenyl-acetamide

- Acetamide,2-(hydroxyimino)-N-phenyl-

- 2-(Hydroxyimino)-N-phenylethanamide

- 2-Isonitrosoacetanilide

- Glyoxanilide oxime

- Glyoxylanilide oxime

- Glyoxylanilide, 2-oxime

- Isonitrosoacetanilide

- Isonitrosoacetylaniline

- NSC 29556

- Glyoxylanilide,2-oxime (8CI)

- Glyoxylanilide, oxime (6CI,7CI)

- 2-(N-hydroxyimino)-N-phenylacetamide

- SR-01000390165-1

- Glyoxylanilide, oxime

- AI3-00814

- MLS000053967

- (2E)-2-(N-HYDROXYIMINO)-N-PHENYLACETAMIDE

- 1769-41-1

- Acetamide, 2-(hydroxyimino)-N-phenyl-

- SR-01000390165

- CS-0448494

- (2E)-2-(Hydroxyimino)-N-phenylacetamide

- MFCD00233405

- Acetamide, 2-hydroxyimino-N-phenyl-

- UFNDNNCDEFJCHU-TWGQIWQCSA-N

- AKOS000118642

- (2E)-2-hydroxyimino-N-phenyl-acetamide

- CHEMBL3214239

- 42366-35-8

- (2E)-2-(Hydroxyimino)-N-phenylethanamide

- CCRIS 525

- EINECS 217-190-8

- AM807181

- NSC29556

- EN300-05929

- W-109706

- HMS553N23

- Z56871811

- Glyoxylanilide 2-oxime

- HMS1369E21

- SMR000061983

- 2-(Hydroxyimino)-N-phenylacetamide oxime

- Glyoxanilide, oxime

- A812219

- NSC-29556

- alpha-isonitrosoacetanilide

-

- インチ: 1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)

- InChIKey: UFNDNNCDEFJCHU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)NC(=O)C=NO

計算された属性

- せいみつぶんしりょう: 164.05864

- どういたいしつりょう: 164.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 61.7Ų

じっけんとくせい

- 密度みつど: 1.2739 (rough estimate)

- ふってん: 291.62°C (rough estimate)

- 屈折率: 1.6000 (estimate)

- PSA: 61.69

- LogP: 1.73460

2-(N-hydroxyimino)-N-phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1519161-100mg |

2-(Hydroxyimino)-N-phenylacetamide |

1769-41-1 | 98% | 100mg |

¥831 | 2023-04-15 | |

| Enamine | EN300-05929-0.25g |

2-(N-hydroxyimino)-N-phenylacetamide |

1769-41-1 | 95% | 0.25g |

$92.0 | 2023-10-28 | |

| Aaron | AR0025NM-1g |

Acetamide, 2-(hydroxyimino)-N-phenyl- |

1769-41-1 | 95% | 1g |

$377.00 | 2025-02-25 | |

| Enamine | EN300-05929-10.0g |

2-(N-hydroxyimino)-N-phenylacetamide |

1769-41-1 | 95% | 10g |

$1101.0 | 2023-06-11 | |

| Enamine | EN300-05929-0.1g |

2-(N-hydroxyimino)-N-phenylacetamide |

1769-41-1 | 95% | 0.1g |

$66.0 | 2023-10-28 | |

| A2B Chem LLC | AA99542-50mg |

2-(Hydroxyimino)-N-phenylacetamide |

1769-41-1 | 95% | 50mg |

$80.00 | 2024-04-20 | |

| abcr | AB338075-10g |

2-Hydroxyimino-N-phenyl-acetamide; . |

1769-41-1 | 10g |

€1642.00 | 2024-04-18 | ||

| Aaron | AR0025NM-100mg |

Acetamide, 2-(hydroxyimino)-N-phenyl- |

1769-41-1 | 95% | 100mg |

$116.00 | 2025-02-25 | |

| A2B Chem LLC | AA99542-5g |

2-(Hydroxyimino)-N-phenylacetamide |

1769-41-1 | 95% | 5g |

$818.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1519161-250mg |

2-(Hydroxyimino)-N-phenylacetamide |

1769-41-1 | 98% | 250mg |

¥1107 | 2023-04-15 |

2-(N-hydroxyimino)-N-phenylacetamide 関連文献

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

1769-41-1 (2-(N-hydroxyimino)-N-phenylacetamide) 関連製品

- 1132-40-7(2-(N-Hydroxyimino)-N-(4-methylphenyl)acetamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1769-41-1)2-(N-hydroxyimino)-N-phenylacetamide

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):258.0/670.0/973.0